

An In-depth Technical Guide to Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl (E)-oct-2-enoate*

Cat. No.: B3029647

[Get Quote](#)

CAS Number: 7367-82-0

This technical guide provides a comprehensive overview of **Ethyl (E)-oct-2-enoate**, a significant unsaturated fatty acid ester. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its potential biological relevance.

Compound Identification and Properties

Ethyl (E)-oct-2-enoate, also known as ethyl trans-2-octenoate, is an organic compound classified as a fatty acid ester. It is recognized by the CAS number 7367-82-0.^[1] This ester is characterized by a fruity aroma and is found in some natural sources, such as *Carica papaya*.^[2]

Table 1: Physicochemical Properties of **Ethyl (E)-oct-2-enoate**

Property	Value	Source
CAS Number	7367-82-0	[1]
Molecular Formula	C10H18O2	[1]
Molecular Weight	170.25 g/mol	
Boiling Point	94.0 °C @ 30.00 mm Hg	[3]
Specific Gravity	0.8870 to 0.8910 @ 25.00 °C	
Refractive Index	1.4380 to 1.4420 @ 20.00 °C	
Flash Point	195.00 °F (90.56 °C)	
Solubility	Insoluble in water; soluble in alcohol	[2]
Appearance	Colorless clear liquid	
Kovats Retention Index	1224, 1226 (Standard non-polar column)	[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of **Ethyl (E)-oct-2-enoate** in a research setting. Below are representative methodologies based on established chemical reactions for similar compounds.

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones and is particularly effective for producing (E)-isomers when using stabilized ylides.[\[4\]](#)[\[5\]](#)

Protocol:

- Preparation of the Wittig Reagent (Ethyl (triphenylphosphoranylidene)acetate):
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add triphenylphosphine (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

- Cool the suspension to 0 °C in an ice bath.
- Slowly add ethyl bromoacetate (1.0 equivalent) to the suspension.
- Allow the mixture to warm to room temperature and stir overnight. The formation of a white precipitate of the phosphonium salt will be observed.
- Filter the phosphonium salt, wash it with cold anhydrous diethyl ether, and dry it under a vacuum.
- To a suspension of the dried phosphonium salt in anhydrous THF at 0 °C, slowly add a strong base such as sodium hydride (1.0 equivalent). Stir the mixture until the ylide is formed, typically indicated by a color change.

- Reaction with Hexanal:
 - In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve hexanal (1.0 equivalent) in anhydrous THF.
 - Cool the hexanal solution to 0 °C in an ice bath.
 - Slowly add the freshly prepared Wittig reagent solution from the previous step to the hexanal solution via a cannula.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **Ethyl (E)-oct-2-enoate**.

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Protocol:

- Reaction Setup:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine (E)-oct-2-enoic acid (1.0 equivalent) and a large excess of absolute ethanol (which also serves as the solvent).

- Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

- Reaction Execution:

- Heat the mixture to reflux and stir for 4-6 hours. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

- Monitor the reaction progress by TLC.

- Work-up and Purification:

- After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

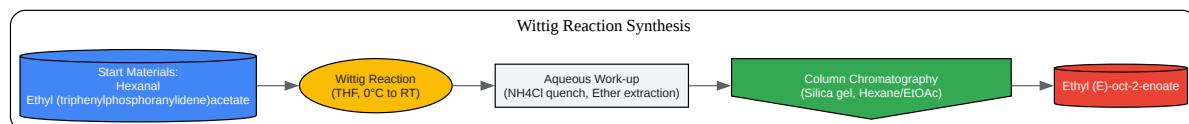
- Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by distillation or flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield **Ethyl (E)-oct-2-enoate**.

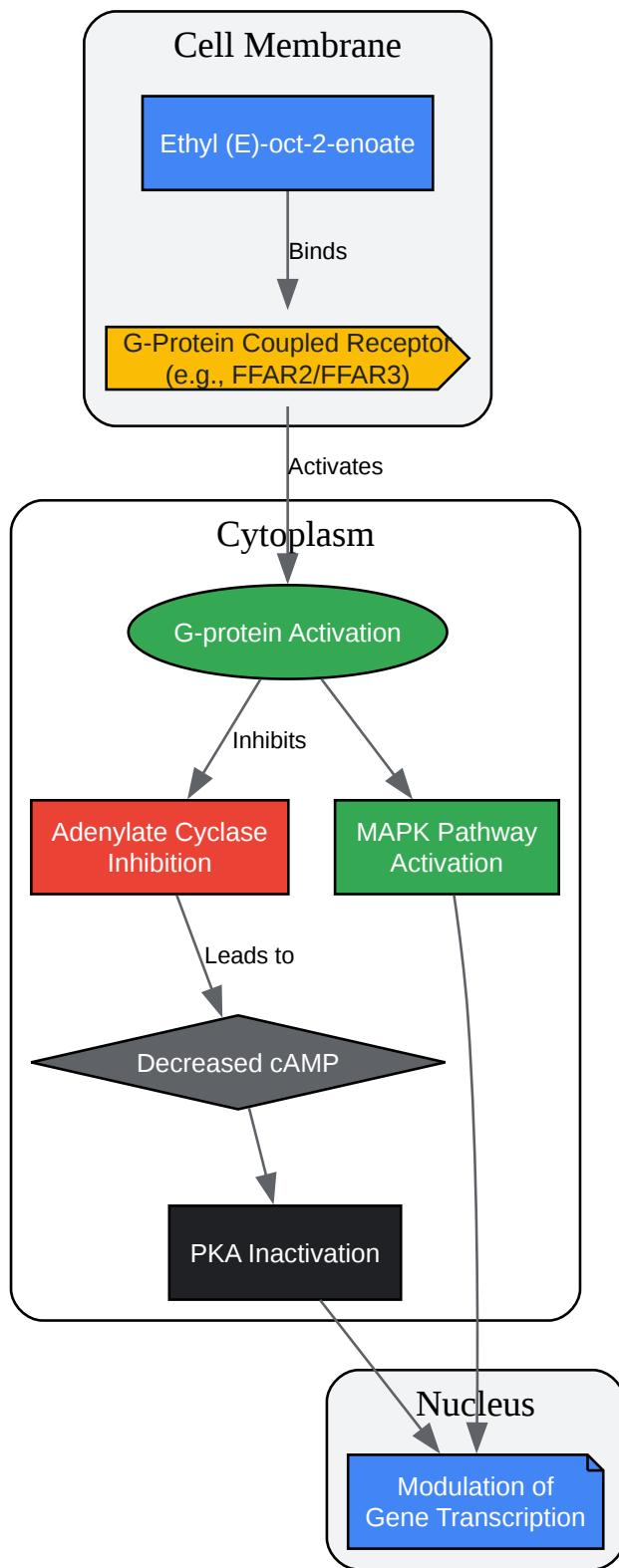
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **Ethyl (E)-oct-2-enoate**.^[9] The NIST Chemistry WebBook provides mass spectral data for this compound.^{[1][10]}

Instrumental Parameters (Representative):


- Gas Chromatograph: Agilent 8890 GC system or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 μ L.
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 7000D MS/MS or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Biological Activity and Signaling Pathways

While specific signaling pathways for **Ethyl (E)-oct-2-enoate** are not extensively documented, its structural similarity to other biologically active fatty acid esters suggests potential roles in cellular signaling. Unsaturated fatty acids are known to modulate membrane fluidity and are precursors to various signaling molecules.^{[2][11]} Short-chain fatty acids (SCFAs), which share the ester functional group, are well-known to interact with G-protein-coupled receptors (GPCRs) like FFAR2 and FFAR3, and to inhibit histone deacetylases (HDACs), thereby influencing inflammation, glucose, and lipid metabolism.^{[12][13][14][15]}


Based on this, a plausible hypothesis is that **Ethyl (E)-oct-2-enoate** could interact with cell surface receptors or intracellular targets to modulate signaling cascades involved in metabolic regulation and inflammatory responses.

Mandatory Visualizations

[Click to download full resolution via product page](#)

*A representative workflow for the synthesis of **Ethyl (E)-oct-2-enoate**.*

[Click to download full resolution via product page](#)

*A proposed signaling pathway for **Ethyl (E)-oct-2-enoate**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl (E)-2-octenoate [webbook.nist.gov]
- 2. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl (E)-2-octenoate | C10H18O2 | CID 5352768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl (E)-2-octenoate [webbook.nist.gov]
- 11. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl (E)-oct-2-enoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029647#ethyl-e-oct-2-enoate-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com